Protein SSX4 (31-50)
Description
Contextualizing the SSX Protein Family as Transcriptional Regulators
The SSX protein family is a group of highly similar proteins that are primarily recognized for their function as transcriptional repressors. wikipedia.orggenecards.orggenecards.org These proteins are typically found in the testis but are also expressed in various cancers. ontosight.ai Their role in regulating gene expression is crucial for normal cellular functions, and their dysregulation is often associated with diseases like synovial sarcoma. ontosight.ai The SSX proteins achieve their repressive function through specific domains, such as the Krüppel-associated box (KRAB) domain, which is known to interact with chromatin remodeling complexes. nih.govsmw.ch This interaction allows them to influence the accessibility of DNA to the transcriptional machinery, thereby controlling which genes are turned on or off. The members of the SSX family, including SSX1, SSX2, and SSX4, have been implicated in the characteristic t(X;18) chromosomal translocation found in synovial sarcomas. wikipedia.orgcancer-genetics.org This translocation results in the fusion of the SYT gene with one of the SSX genes, leading to the formation of a chimeric protein that disrupts normal transcriptional processes. nih.gov
Overview of Protein SSX4 within the SSX Family: Homology and Divergence
Protein SSX4 is a key member of the SSX family. wikipedia.org Like its relatives, it shares a high degree of homology with other SSX proteins, with amino acid similarity ranging from 77% to 91%. nih.gov This homology is particularly evident in conserved functional domains such as the KRAB domain and the SSX repression domain (SSXRD). ontosight.aismw.ch The SSX family members, including SSX4, are encoded by genes clustered on the X chromosome. nih.gov
Despite the high homology, there are also regions of divergence among the SSX proteins. nih.gov One such area is the SSX divergent domain (SSXDD), located just upstream of the SSXRD, whose specific function is not yet fully understood. smw.ch This divergence suggests that while the SSX proteins share a common mechanism of transcriptional repression, they may also have distinct target genes and cellular roles. For instance, interaction studies have shown that while some proteins interact with multiple SSX family members, others exhibit specificity. RAB3IP, for example, interacts with SSX2 but not with SSX1, SSX3, or SSX4, highlighting the functional distinctions among these closely related proteins. smw.chnih.gov
Significance of SSX4 in Transcriptional Control and Cellular Homeostasis
SSX4 plays a significant role in transcriptional control, primarily acting as a transcriptional repressor. wikipedia.orggenecards.org It is involved in chromatin remodeling and can be part of larger protein complexes that modulate transcriptional activity. abcam.com In the context of cancer, the altered expression of SSX4 can contribute to abnormal cell growth by modifying gene expression patterns. abcam.com For example, the loss of miR-4731 expression in some melanoma patient tumors is thought to support tumor growth by reducing its regulatory control over SSX expression levels, including that of SSX4. cancer-genetics.orgnih.gov
The influence of SSX4 extends to cellular homeostasis, the maintenance of a stable internal environment within a cell. Its involvement in pathways like the MAPK signaling pathway, which is crucial for cellular proliferation and survival, underscores its importance in maintaining this balance. abcam.com The interaction of SSX4 with proteins in this pathway, such as RAF and ERK, can impact signal transduction processes that govern cell growth and differentiation. abcam.com The disruption of SSX4's normal function, as seen in the SS18-SSX fusion proteins in synovial sarcoma, can lead to the deregulation of target genes and contribute to the development of cancer. nih.gov Furthermore, SSX4's expression has been noted in various cancers, and its levels have been associated with the clinical stage of diseases like multiple myeloma, suggesting its potential role in tumor progression. nih.gov
Properties
sequence |
YFSKKEWEKMKSSEKIVYVY |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Protein SSX4 (31-50) |
Origin of Product |
United States |
Structural Organization and Functional Domains of Protein Ssx4
N-Terminal Krüppel-Associated Box (KRAB) Domain: Structure and Repression Potential
The N-terminal region of SSX4 contains a domain with homology to the Krüppel-associated box (KRAB), a well-characterized transcriptional repression module typically found in zinc finger proteins. genecards.orgcusabio.comnih.gov Structurally, KRAB domains are about 75 amino acids long and are predicted to fold into amphipathic α-helices. nih.govjpt.com The KRAB domain's primary function is to mediate gene silencing by recruiting corepressor proteins. jpt.comuniprot.org
Sequence Conservation and Divergence within the KRAB Domain
The SSX4 KRAB domain exhibits significant sequence divergence from canonical KRAB domains found in most KRAB-containing zinc-finger proteins (KRAB-ZFPs). ucl.ac.be This divergence is functionally important, as key amino acid residues required for the interaction with the transcriptional corepressor KAP1 (KRAB-associated protein 1) are altered in SSX proteins. udel.eduucl.ac.be Consequently, unlike canonical KRAB domains that tether KAP1 to chromatin to initiate gene silencing, the SSX KRAB domain fails to bind KAP1. rcsb.orgudel.edu
Sequence analyses have stratified KRAB domains into different groups, including modern KRABs (mKRAB) and ancestral KRABs (aKRAB), with the SSX family belonging to the aKRAB subgroup. researchgate.net This evolutionary distinction underscores the functional differences observed between SSX proteins and typical KRAB-ZFPs. ucl.ac.beresearchgate.net The KRAB domain in SSX4 is located approximately between amino acid residues 20 and 83. cshlp.org
Allosteric Regulation and Conformational Dynamics of the KRAB Domain
The function of many proteins and their domains is controlled by allosteric regulation, where binding at one site influences activity at another, often through conformational changes. uniprot.org In canonical KRAB-ZFPs, the interaction between the KRAB domain and corepressors like KAP1 is a critical regulatory event that can be influenced by post-translational modifications, leading to changes in protein conformation and function. uniprot.org This recruitment of chromatin-remodeling factors is a dynamic process essential for transcriptional regulation.
While these principles of conformational dynamics are fundamental to the action of typical KRAB domains, specific studies detailing the allosteric regulation of the atypical KRAB domain within SSX4 are not extensively documented. Given its inability to bind KAP1, the SSX4 KRAB domain may be subject to different regulatory mechanisms or interact with alternative partners to modulate its conformation and activity. rcsb.org
C-Terminal SSX Repressor Domain (SSXRD): Structure and Repression Potential
The primary transcriptional repression activity of SSX proteins, including SSX4, is attributed to a highly conserved domain at the C-terminus known as the SSX repressor domain (SSXRD). cusabio.comfishersci.fi This domain, which comprises the last 33-34 amino acids of the protein, is a potent repressor of transcription. fishersci.fiudel.edu Its discovery came after studies revealed that the full-length SSX1 protein exhibited powerful repression (74-fold in one assay), far exceeding the weak activity of its KRAB domain alone. udel.edu This potent repression was subsequently mapped to the C-terminal SSXRD. udel.edu This domain is conserved across SSX family members and is critically retained in the SS18-SSX fusion oncoproteins that drive synovial sarcoma, highlighting its importance in the protein's function. fishersci.fi
Elucidation of the SSXRD Structure and its Interaction Interfaces
Structurally, the SSXRD shows a resemblance to C2H2 zinc finger motifs, which are common DNA-binding domains, suggesting it may mediate the association of SSX proteins with chromatin. rcsb.org This is consistent with findings that the SSXRD is crucial for targeting SSX proteins to Polycomb group (PcG) bodies, which are structures associated with gene silencing. rcsb.orgcshlp.org
The SSXRD also serves as an interaction interface for other proteins. The C-terminal domains of SSX1, SSX2, and SSX4 have been shown to interact with the LIM homeobox protein 4 (LHX4), a protein that has features of a transcription factor. fishersci.fi This interaction suggests a mechanism by which SSX proteins may be recruited to specific genomic locations to exert their repressive functions.
| Domain | Location (Approx. Amino Acids) | Primary Function | Key Features & Known Interactions |
|---|---|---|---|
| N-Terminal KRAB-related Domain | 20-83 | Weak transcriptional repression | Atypical KRAB domain; does not bind KAP1 corepressor. rcsb.orgudel.edu |
| C-Terminal SSX Repressor Domain (SSXRD) | 155-188 | Potent transcriptional repression | Structurally resembles C2H2 zinc finger; interacts with LHX4; targets protein to chromatin. rcsb.orgfishersci.fi |
The Protein SSX4 (31-50) Peptide: Identification and Positional Significance
The peptide spanning amino acids 31-50 of the SSX4 protein has been identified as a naturally processed T-cell epitope. Specifically, it is recognized by CD4+ T helper cells in melanoma patients whose tumors express the SSX4 antigen. Its identification highlights the immunogenicity of the SSX4 protein, making it a potential target for cancer immunotherapy. genecards.org
Positional analysis places this peptide within the N-terminal region of the SSX4 protein, which contains the atypical KRAB domain. cshlp.org The majority of identified antigenic sequences in SSX4 are located within this KRAB domain, suggesting this region has a high potential for immunogenicity. The ability of professional antigen-presenting cells, like dendritic cells, to process and present the 31-50 peptide to T cells has been demonstrated, confirming its role as a relevant target in the anti-tumor immune response.
Primary Sequence Analysis of the Protein SSX4 (31-50) Region
The primary structure, or amino acid sequence, dictates the peptide's chemical properties and its ability to be presented by HLA class II molecules for T-cell recognition. The sequence for the Protein SSX4 (31-50) peptide was determined from the full-length protein sequence of human SSX4 (UniProt accession: O60224). cusabio.comcshlp.org
The 20-amino-acid sequence is: ISEKLRKAFDDIAKYFSKKE. An analysis of this sequence reveals a mix of charged, polar, and nonpolar residues, which is typical for epitopes that must interact with both the HLA binding groove and the T-cell receptor.
| Property | Value |
|---|---|
| Amino Acid Sequence | ISEKLRKAFDDIAKYFSKKE |
| Position in Full Protein (O60224) | 31-50 |
| Length | 20 Amino Acids |
| Molecular Weight | ~2419.8 Da |
| Immunological Significance | CD4+ T-cell epitope identified in melanoma patients. |
Predicted Secondary and Tertiary Structural Features of the Protein SSX4 (31-50) Peptide
The prediction of the secondary and tertiary structure of protein fragments, such as the Protein SSX4 (31-50) peptide, is a fundamental step in understanding its potential function and interactions. These predictions are largely based on computational methods that utilize the amino acid sequence to infer higher-order structures. researchgate.net
Secondary structure refers to the local, repetitive spatial arrangement of the polypeptide backbone. biopharmaspec.com Common secondary structures include α-helices and β-sheets, which are stabilized by hydrogen bonds between backbone atoms. biopharmaspec.com For the Protein SSX4 (31-50) peptide, predictive algorithms analyze the propensity of its amino acid sequence to form these structures.
Modern prediction methods often employ a "sliding window" approach, examining a segment of amino acids (e.g., 17 residues) at a time to predict the structure of the central residue. mdpi.com These methods can classify structures into multiple categories, including α-helix (H), 3₁₀-helix (G), π-helix (I), β-strand (E), turns (T), and unstructured coils (C). mdpi.com The accuracy of these predictions has significantly improved with the advent of machine learning and deep learning techniques, which leverage vast databases of known protein structures. nobelprize.org
Several web servers and software packages are available for secondary structure prediction, each utilizing different algorithms and databases. youtube.com For instance, tools like DSSP (Define Secondary Structure of Proteins) and STRIDE analyze hydrogen bonding patterns and main-chain torsion angles from 3D coordinates to assign secondary structures. biorxiv.orgnih.gov While there is generally a consensus on the core of helical and strand segments, the termini can be less defined. nih.gov
Table 1: Common Secondary Structure Elements and Their Characteristics
| Secondary Structure | Description | Key Features |
| α-Helix | A right-handed coiled or spiral conformation. biopharmaspec.com | Hydrogen bond between the C=O of residue 'i' and the N-H of residue 'i+4'. |
| β-Sheet | Composed of two or more polypeptide chains (β-strands) linked laterally. biopharmaspec.com | Stabilized by hydrogen bonds between atoms in the polypeptide backbone. biopharmaspec.com |
| Turn | A region of the protein involving a few residues where the polypeptide chain reverses its overall direction. libretexts.org | Often found on the protein surface and typically contain four amino acids. libretexts.org |
| Coil/Loop | A less regular, non-repetitive structure that connects elements of regular secondary structure. libretexts.org | Can be flexible and play a role in protein dynamics and interactions. |
This table provides a general overview of common secondary structures and is not a specific prediction for Protein SSX4 (31-50).
The prediction process often involves several steps:
Template-based modeling (Homology modeling): If a protein with a similar sequence has a known structure, it can be used as a template. slideshare.net
Fold recognition (Threading): This method is used when no homologous protein structure is available. It involves fitting the target sequence to a library of known protein folds. slideshare.net
Ab initio modeling: These methods predict the structure from the amino acid sequence without relying on a known template, often by simulating the physical process of protein folding. slideshare.net
The resulting 3D model provides insights into the spatial arrangement of amino acid side chains, which is crucial for understanding the peptide's potential binding sites and interactions with other molecules. The accuracy of these models is often assessed by comparing them to experimental data when available.
Biophysical Characterization of the Protein SSX4 (31-50) Peptide
Biophysical characterization provides experimental data on the physical and chemical properties of a peptide, which is essential for validating structural predictions and understanding its behavior in a biological context. amazonaws.com A variety of techniques are employed to study peptides like Protein SSX4 (31-50).
Molecular Weight and Size: Size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) is a powerful technique for determining the absolute molecular weight and size of a peptide in solution. amazonaws.com This helps to confirm the identity and oligomeric state (i.e., whether it exists as a monomer, dimer, etc.) of the peptide. amazonaws.com
Conformation and Stability:
Circular Dichroism (CD) Spectroscopy: This technique is widely used to assess the secondary structure content of a peptide in solution. biopharmaspec.com By measuring the differential absorption of left- and right-circularly polarized light, CD can estimate the percentage of α-helix, β-sheet, and random coil conformations.
Differential Scanning Calorimetry (DSC) and Differential Scanning Fluorimetry (DSF): These methods measure the thermal stability of a peptide by monitoring changes in heat capacity or fluorescence as the temperature is increased. biopharmaspec.comnih.gov The resulting melting temperature (Tm) is a key indicator of the peptide's conformational stability. biopharmaspec.com
Interactions and Binding:
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to study the kinetics and affinity of binding between a peptide and other molecules, such as proteins or nucleic acids. nih.govnih.gov It provides real-time data on association and dissociation rates. nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR can provide detailed structural information and characterize the binding interface between a peptide and its partner molecule. nih.gov
Table 2: Common Biophysical Techniques for Peptide Characterization
| Technique | Information Obtained | Application |
| SEC-MALS | Molecular weight, size, oligomeric state. amazonaws.com | Quality control, assessing aggregation. amazonaws.com |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet). biopharmaspec.com | Conformational analysis, stability studies. |
| Differential Scanning Calorimetry (DSC) | Thermal stability (melting temperature, Tm). biopharmaspec.com | Assessing conformational stability. biopharmaspec.com |
| Surface Plasmon Resonance (SPR) | Binding kinetics (on/off rates), affinity. nih.gov | Characterizing molecular interactions. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity, thermodynamics (enthalpy, entropy). nih.gov | Detailed analysis of binding events. |
| NMR Spectroscopy | 3D structure, dynamics, binding site mapping. nih.gov | High-resolution structural and interaction studies. |
This table outlines common techniques and their general applications in peptide biophysical characterization and does not represent specific experimental results for Protein SSX4 (31-50).
The biophysical properties of a peptide, such as its charge, hydrophobicity, and amphipathicity, are critical for its function. mdpi.com For instance, the distribution of polar and nonpolar residues can influence how a peptide interacts with cell membranes. mdpi.com The comprehensive biophysical characterization of the Protein SSX4 (31-50) peptide would involve a combination of these techniques to build a detailed picture of its structure, stability, and interaction profile.
Molecular Mechanisms of Transcriptional Regulation by Protein Ssx4
SSX4-Mediated Gene Repression: Corepressor Recruitment and Chromatin Modification
The function of Protein SSX4 as a transcriptional repressor is principally mediated by two conserved domains: the N-terminal Krüppel-associated box (KRAB) domain and the C-terminal SSX repressor domain (SSXRD). smw.chmdpi.comoup.com These domains act as platforms for protein-protein interactions, enabling SSX4 to recruit repressive machinery to target gene loci, leading to the silencing of gene expression.
A key mechanism of SSX4-mediated repression involves the recruitment of Polycomb group (PcG) corepressor proteins. smw.chsmw.ch In the nucleus, native SSX proteins have been shown to co-localize with components of the Polycomb Repressive Complex 1 (PRC1), such as B cell-specific moloney murine leukaemia virus insertion site 1 protein (BMI1) and ring finger protein 1 (RING1). smw.chsmw.ch The SSXRD domain, which is highly conserved among SSX family members, appears to be crucial for targeting the protein to PcG-associated chromatin. nih.govmdpi.comresearchgate.net By recruiting these complexes, which possess histone-modifying capabilities, SSX4 can facilitate the establishment of a repressive chromatin state.
In addition to PcG proteins, the C-terminal region of SSX4, along with SSX1 and SSX2, interacts with the DNA-binding transcription factor LIM homeobox protein 4 (LHX4). nih.govsmw.chsmw.ch This interaction suggests a mechanism where SSX4 could be tethered to specific genomic locations via LHX4 to modulate transcription. However, the functional outcome of this interaction is complex; one study showed that while LHX4 binds to the glycoprotein-alpha (CGA) promoter, its transcriptional activation was only enhanced by the oncogenic SS18-SSX fusion protein, not by the native SSX protein alone. nih.gov This indicates that the regulatory effect of the SSX4-LHX4 interaction is highly dependent on the cellular context and the presence of other co-factors.
The KRAB domain of SSX4 also contributes to its repressive function, although it operates through a non-canonical pathway. Unlike typical KRAB domains found in many zinc-finger transcription factors, the SSX-KRAB domain does not interact with the canonical corepressor KAP1 (also known as TIF1beta). nih.govresearchgate.net Instead, it has been shown to interact with other proteins, such as RAB3IP and SSX2IP, though these interactions have been primarily characterized for other SSX family members like SSX2. mdpi.comsmw.ch This distinction points to a unique mechanism of repression for the SSX protein family.
Table 1: Key Protein Domains of SSX4 and Their Functions
| Domain | Location | Function in Transcriptional Regulation |
|---|---|---|
| KRAB domain | N-terminus | Mediates protein-protein interactions for transcriptional repression; does not bind the canonical corepressor KAP1. nih.govresearchgate.net |
| SSXRD | C-terminus | Potent transcriptional repression domain; involved in nuclear localization and targeting the protein to Polycomb group (PcG) chromatin. oup.comsmw.chmdpi.comscispace.com |
Table 2: Experimentally Identified Interacting Partners of Native SSX Proteins
| Interacting Protein | Domain on SSX | Function of Interactor | Reference |
|---|---|---|---|
| Polycomb Group (PcG) Proteins (e.g., BMI1, RING1) | SSXRD | Components of repressive chromatin-modifying complexes (PRC1). smw.chsmw.ch | smw.chnih.govsmw.ch |
| LIM homeobox protein 4 (LHX4) | C-terminus | DNA-binding transcription factor. | nih.govsmw.chsmw.ch |
| RAB3IP | KRAB domain | Ras-like GTPase involved in vesicular transport (interaction noted for SSX2). | mdpi.comsmw.ch |
| SSX2IP | KRAB domain | Implicated in cell cycle regulation (interaction noted for SSX2 and SSX3). | mdpi.comsmw.ch |
Histone deacetylase complexes (HDACs) are critical enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. While SSX4 functions as a repressor, direct evidence of its interaction with HDAC complexes is primarily linked to the SS18-SSX fusion oncoprotein found in synovial sarcoma. smw.ch This fusion protein can act as a scaffold to recruit corepressors like transducin-like enhancer of split 1 (TLE1), which in turn recruits HDACs to silence target genes. smw.chsmw.ch
For the native SSX4 protein, the connection to HDACs is more indirect. The recruitment of PcG repressive complexes by the SSXRD domain is a key mechanism of SSX-mediated repression. smw.chnih.gov PcG-mediated silencing involves the creation of repressive chromatin environments, a process that is often functionally linked with the activity of HDACs. However, current research has not definitively established a direct recruitment of HDAC complexes by the native SSX4 protein itself.
The SWI/SNF (also known as BAF) complexes are ATP-dependent chromatin remodelers that typically function to increase DNA accessibility and activate gene expression, often acting in opposition to PcG complexes. nih.govcancer-genetics.org The modulation of SWI/SNF complexes is a hallmark of the SS18-SSX fusion protein that drives synovial sarcoma. scienceopen.comnih.gov In this context, the SS18 portion of the fusion protein usurps the SWI/SNF complex, altering its composition and retargeting it to new genomic loci, which leads to aberrant gene activation. nih.gov
There is currently no evidence to suggest that the native Protein SSX4, which lacks the SS18 component, interacts with or modulates the activity of SWI/SNF chromatin remodeling complexes. This function appears to be a specific, gain-of-function activity acquired as a result of the chromosomal translocation that creates the oncogenic fusion protein. nih.gov
Context-Dependent Transcriptional Modulatory Roles of Protein SSX4
The regulatory function of Protein SSX4 is highly dependent on the cellular context. cancer-genetics.orgnih.gov This is evident from its expression pattern, which is normally restricted to germline cells in the testis but is activated in specific pathological conditions, such as melanoma. smw.chnih.gov The transcriptional consequences of SSX4 expression are therefore dictated by the specific cellular environment, including the availability of interaction partners and the epigenetic landscape of the cell. nih.gov
The selective interaction of SSX family members with different proteins underscores this context dependency. For example, the interaction of the KRAB domain with RAB3IP was found to be restricted to SSX2, while SSX2IP binds to SSX2 and SSX3, but not SSX1 or SSX4, suggesting that different SSX family members may have distinct functional partners and roles. smw.chsmw.ch
Furthermore, the interaction with the transcription factor LHX4 highlights how SSX4's role can be modulatory. nih.gov Rather than acting as a simple "on/off" switch, SSX4 may fine-tune the activity of other regulatory proteins. The observation that native SSX protein did not enhance LHX4-mediated gene activation, while the SS18-SSX fusion did, implies that the ultimate regulatory output depends on the larger complex assembled, which is inherently context-specific. nih.gov
Non-Canonical Transcriptional Regulatory Pathways Involving Protein SSX4
Protein SSX4 is involved in transcriptional regulatory pathways that deviate from canonical models. A prime example is the function of its KRAB domain. While canonical KRAB domains are known to repress transcription by recruiting the corepressor complex centered around KAP1, the KRAB domain of SSX proteins does not bind KAP1. nih.govresearchgate.net This indicates that SSX4 utilizes a non-canonical mechanism for KRAB-mediated repression, relying on different interaction partners to silence gene expression.
Another non-canonical regulatory function of SSX proteins involves the modulation of higher-order chromatin structure. oup.com SSX proteins have been shown to target and destabilize pericentromeric heterochromatin, which are tightly compacted regions of the genome. nih.govoup.com This process is associated with a loss of PcG proteins from these regions and can impact genomic stability. oup.comresearchgate.net This function is mediated by its two main domains: the SSXRD is responsible for targeting the protein to these PcG-associated chromatin structures, while the KRAB domain is essential for inducing the structural modifications. mdpi.comoup.com This ability to directly remodel large-scale chromatin structures represents a non-canonical mechanism of regulating the nuclear landscape, which can have broad, indirect effects on gene expression.
Compound and Protein Names
| Name | Type |
| Activating transcription factor 2 (ATF2) | Protein |
| B cell-specific moloney murine leukaemia virus insertion site 1 protein (BMI1) | Protein |
| Glycoprotein-alpha (CGA) | Protein |
| Histone Deacetylase (HDAC) | Protein |
| KAP1 (TIF1beta) | Protein |
| Krüppel-associated box (KRAB) | Protein Domain |
| LIM homeobox protein 4 (LHX4) | Protein |
| Polycomb group (PcG) proteins | Protein Family |
| RAB3IP | Protein |
| Ring finger protein 1 (RING1) | Protein |
| SS18 | Protein |
| SSX repressor domain (SSXRD) | Protein Domain |
| SSX1 | Protein |
| SSX2 | Protein |
| SSX2IP | Protein |
| SSX3 | Protein |
| SSX4 | Protein |
| SWI/SNF (BAF) complexes | Protein Complex |
| Transducin-like enhancer of split 1 (TLE1) | Protein |
Protein Protein Interaction Networks of Protein Ssx4
Identification of Direct Binding Partners of Full-Length Protein SSX4
The full-length SSX4 protein engages in a variety of interactions that are key to its function. As a protein lacking its own DNA-binding domain, SSX4 relies on these partnerships to be recruited to specific genomic locations and to exert its regulatory effects. nih.gov Protein interaction databases like BioGRID and UniProt document several binding partners for SSX4. uniprot.org Studies have identified interactions with proteins involved in transcriptional regulation and other cellular processes. For instance, the carboxy-termini of SSX4, along with SSX1 and SSX2, have been shown to interact with the LIM homeobox protein 4 (LHX4), which has features of a transcription factor. smw.ch Another identified interactor is Paired Box Gene 9 (PAX9). innatedb.org
Table 1: Experimentally Verified Direct Binding Partners of Full-Length Protein SSX4
| Binding Partner | Function of Partner | Reference |
|---|---|---|
| LIM homeobox protein 4 (LHX4) | Transcription factor features; potentially involved in cell survival. | smw.ch |
| Paired Box Gene 9 (PAX9) | Transcription factor involved in development. | innatedb.org |
| Polycomb Group (PcG) Proteins (HPC2, BMI1, RING1) | Components of repressive complexes that mediate gene silencing via chromatin modification. | smw.chsmw.chaacrjournals.org |
| Heterogeneous nuclear ribonucleoprotein A1-like 2 (HNRNPA1L2) | RNA-binding protein involved in pre-mRNA processing. | thebiogrid.org |
A critical aspect of SSX protein function is its association with the Polycomb Group (PcG) of proteins. In the nucleus, SSX proteins, including SSX4, co-localize with key members of the PcG family, such as Human Polycomb protein 2 (HPC2), B cell-specific moloney murine leukemia virus insertion site 1 (BMI1), and Ring finger protein 1 (RING1). smw.chsmw.chaacrjournals.orgru.nl These PcG proteins are components of larger multiprotein complexes known as Polycomb Repressive Complexes (PRCs). smw.chsmw.ch Specifically, BMI1 and RING1 are core components of Polycomb Repressive Complex 1 (PRC1), which mediates the ubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1). smw.ch This histone modification is a hallmark of transcriptionally silent chromatin. The interaction between SSX proteins and PcG members suggests a mechanism by which SSX recruits these repressive complexes to target genes, thereby silencing their expression. smw.chsmw.ch
SSX proteins function as modulators of transcription. genecards.orgnih.gov While they are primarily known as repressors, their influence on gene expression is achieved by interacting with both transcription factors and potentially the basal transcription machinery. kenyon.edulibretexts.org The interaction with transcription factors like LHX4 and PAX9 provides a mechanism for SSX4 to be targeted to specific gene promoters. smw.chinnatedb.org The SSX family contains a Krüppel-associated box (KRAB) domain, a well-known transcriptional repression motif that can interact with corepressor proteins, which in turn can engage the basal transcription machinery to inhibit transcription initiation. nih.govsmw.ch The SS18-SSX fusion protein, found in synovial sarcoma, functionally links SSX to the BAF chromatin remodeling complex, which can influence the accessibility of DNA to the basal transcription machinery. aacrjournals.orgoup.com This highlights the ability of the SSX portion of the fusion protein to co-opt powerful regulatory complexes to alter gene expression programs.
Functional Consequences of SSX4 Protein Complex Formation on Gene Expression
The formation of protein complexes involving SSX4 has significant functional consequences, primarily leading to the repression of target gene expression. wikipedia.orggenecards.org The recruitment of PcG protein complexes by SSX4 is a key mechanism for this repression. smw.chsmw.ch The PRC1 complex, containing BMI1 and RING1, catalyzes H2AK119ub1, leading to chromatin compaction. smw.chsmw.ch This compacted chromatin state renders the regulatory regions of genes, such as promoters and enhancers, inaccessible to RNA polymerase II and the basal transcription machinery, effectively silencing gene expression. smw.chsmw.ch
In the context of the SS18-SSX fusion oncoprotein, the consequences are more complex. The fusion protein retains the C-terminal region of SSX, including its interaction domains. smw.chnih.gov This allows the fusion protein to interact with PcG proteins. aacrjournals.org However, the SS18 portion of the fusion protein simultaneously interacts with the BAF (SWI/SNF) chromatin remodeling complex, which normally activates gene expression by making chromatin more accessible. aacrjournals.orgnih.gov The SS18-SSX fusion protein is thought to retarget the BAF complex to PcG-repressed loci. nih.gov This can lead to the aberrant activation of genes that should be silenced, such as the SOX2 gene, which contributes to the proliferation of synovial sarcoma cells. smw.chsmw.ch Therefore, SSX4-containing complexes can lead to both gene silencing and, in the context of oncogenic fusions, paradoxical gene activation by antagonizing established repressive mechanisms. smw.chnih.gov
The Protein SSX4 (31-50) Peptide in Protein-Protein Interactions: Potential Binding Motifs
The specific peptide region of Protein SSX4 (31-50) has not been individually characterized in detail. However, its location within the full-length protein places it squarely inside a critical functional domain. The N-terminal portion of SSX4, spanning approximately from amino acid 20 to 83, contains a Krüppel-associated box (KRAB)-related domain. uniprot.orgscispace.comoup.com The KRAB domain is a potent transcriptional repression module found in many zinc finger proteins. smw.ch It mediates protein-protein interactions, serving as a docking site for corepressor proteins. nih.gov
Given that the 31-50 amino acid sequence lies within this KRAB-related domain, it is highly probable that this peptide segment contributes to the transcriptional repressor function of SSX4 by participating in the binding of corepressor proteins. The structural integrity of this region is likely essential for the recruitment of the larger repressive machinery, including histone deacetylases and other chromatin-modifying enzymes, that ultimately leads to gene silencing. While direct experimental evidence for a specific binding motif within the 31-50 region is limited, its inclusion in the broader KRAB domain strongly implicates it in mediating the protein-protein interactions that are central to SSX4's role as a transcriptional regulator. oup.com
Subcellular Localization and Trafficking Dynamics of Protein Ssx4
Nuclear Localization and Sub-Nuclear Distribution of Protein SSX4
Consistent evidence from multiple research and database sources, including the Human Protein Atlas and GeneCards, confirms that Protein SSX4 is predominantly localized to the nucleus. proteinatlas.orggenecards.org Within the nuclear environment, SSX4 does not exhibit a uniform distribution. Instead, it is found concentrated in specific sub-nuclear compartments, namely the nucleoplasm and the nucleoli. genecards.org This compartmentalization suggests that SSX4 is involved in specific nuclear processes. The distribution of proteins within the nucleus is often linked to the three-dimensional organization and function of the genome. nih.gov Proteins can be diffusely spread or aggregated in distinct bodies or speckles, which can act as sites for storage or sequestration, thereby modulating genomic activity. nih.gov
The localization of SSX4 to these specific nuclear domains is a critical aspect of its function. The nucleoplasm is the site of many fundamental processes, including transcription and pre-mRNA splicing, while the nucleolus is the primary site of ribosome biogenesis. The presence of SSX4 in these regions points towards a role in the regulation of gene expression and cellular growth.
Nuclear Speckle Association and Functional Implications
Further investigation into the sub-nuclear landscape reveals that SSX4 is associated with nuclear speckles. proteinatlas.org Nuclear speckles, also known as interchromatin granule clusters, are dynamic nuclear bodies enriched in pre-mRNA splicing factors and other proteins involved in gene expression. nih.govnih.gov They are considered hubs for the storage, assembly, and modification of the splicing machinery. nih.govnih.gov
The association of SSX4 with these structures has significant functional implications. It is hypothesized that by localizing to nuclear speckles, SSX4 may influence pre-mRNA splicing and, consequently, regulate the expression of specific genes. nih.gov The proximity of active genes to nuclear speckles has been shown to enhance their expression levels, a phenomenon termed "gene expression amplification". nih.gov This suggests that nuclear speckles can act as versatile hubs that connect transcription, splicing, and mRNA export. biorxiv.org While many proteins associated with nuclear speckles are involved in RNA metabolism, these domains also harbor proteins crucial for epigenetic regulation, chromatin organization, and DNA repair. nih.gov The presence of SSX4 in this microenvironment suggests it may participate in or influence these critical cellular maintenance tasks.
Dynamic Relocation in Response to Cellular Stimuli
The distribution of proteins within the nucleus is not static. Nuclear bodies, including speckles, are highly dynamic structures that can change in composition and morphology in response to cellular signals and stress. nih.gov For instance, cellular stress, such as heat shock, can induce the regulated retention of introns and alter the size and organization of nuclear speckles. biorxiv.org Similarly, changes in transcriptional activity can lead to the reorganization of these domains. biorxiv.org
While specific studies detailing the dynamic relocation of SSX4 are limited, its association with nuclear speckles implies that it is likely subject to similar regulation. It is plausible that SSX4, along with other speckle components, redistributes within the nucleus in response to stimuli such as changes in cell cycle progression, DNA damage, or viral infection. nih.govnih.gov This dynamic behavior would allow the cell to rapidly modulate gene expression programs by altering the local concentration of regulatory factors like SSX4 at specific gene loci or processing centers. nih.govnih.gov
Mechanisms of Nuclear Import and Export for Protein SSX4
The movement of large molecules like Protein SSX4 into and out of the nucleus is a tightly regulated process that occurs through the nuclear pore complexes (NPCs). wikipedia.orgnih.gov This transport is mediated by a family of transport receptors, primarily importins for nuclear entry and exportins for nuclear exit. wikipedia.orguni-rostock.de
Nuclear Import: Proteins destined for the nucleus typically contain a specific amino acid sequence known as a nuclear localization signal (NLS). wikipedia.orgnih.gov This signal is recognized and bound by importin proteins in the cytoplasm. researchgate.net The resulting cargo-importin complex then interacts with the NPC and is translocated into the nucleus. nih.govresearchgate.net This process is dependent on the small GTPase Ran. wikipedia.orguni-rostock.de Inside the nucleus, Ran is predominantly in its GTP-bound state (Ran-GTP). The binding of Ran-GTP to the importin causes a conformational change, leading to the release of the cargo protein into the nucleoplasm. researchgate.net While the specific NLS for SSX4 has not been experimentally defined, bioinformatic analyses predict that a high percentage of proteins localized to splicing speckles possess an NLS, making it highly probable that SSX4 utilizes this classical import pathway. embopress.org
Nuclear Export: The exit of proteins from the nucleus follows a similar, but reverse, logic. Proteins to be exported contain a nuclear export signal (NES). wikipedia.org In the nucleus, an exportin receptor (like CRM1) binds to the NES-containing cargo and Ran-GTP to form a ternary complex. mdpi.com This complex is then transported through the NPC into the cytoplasm. On the cytoplasmic side, the hydrolysis of Ran-GTP to Ran-GDP leads to the disassembly of the complex and the release of the cargo protein. mdpi.com Many proteins are known to shuttle between the nucleus and cytoplasm, possessing both an NLS and an NES, allowing their function to be regulated by their location. wikipedia.org It is presumed that SSX4 employs these established Ran-GTP-dependent pathways for its nucleocytoplasmic trafficking.
Influence of Post-Translational Modifications on SSX4 Subcellular Distribution
Post-translational modifications (PTMs) are crucial regulatory mechanisms that can profoundly influence a protein's function, stability, and subcellular localization. nih.govthermofisher.com These chemical modifications can act as molecular switches, rapidly and reversibly controlling protein trafficking. nih.gov
Several types of PTMs can affect a protein's location:
Phosphorylation: The addition of a phosphate (B84403) group can alter a protein's conformation, either exposing or masking a nuclear localization or export signal. uni-rostock.demdpi.com This can change its affinity for transport receptors, thereby controlling its nuclear accumulation or exclusion.
Ubiquitination: The attachment of ubiquitin molecules can signal for protein degradation, but it can also play non-degradative roles in trafficking, including regulating nuclear import and export. abcam.com
Glycosylation: The addition of sugar moieties can affect protein folding, stability, and distribution. thermofisher.com
Methylation and Acetylation: These modifications can influence protein-protein interactions and regulate various cellular processes, including the subcellular localization of transcription factors. nih.govabcam.com
While specific PTMs that directly govern the subcellular distribution of Protein SSX4 have yet to be fully characterized, it is a well-established paradigm that such modifications are key to regulating the localization of nuclear proteins. nih.govmdpi.com It is highly probable that the dynamic trafficking and sub-nuclear positioning of SSX4 are fine-tuned by a complex interplay of various PTMs, which integrate signals from different cellular pathways to control its ultimate function.
Post Translational Modifications Ptms of Protein Ssx4
Overview of Identified PTMs on Protein SSX4
Research and proteomic database analysis have identified several types of post-translational modifications on the SSX4 protein. These modifications are key to understanding its role in cellular processes, particularly in the context of cancer. The primary PTMs associated with SSX4 include phosphorylation, ubiquitination, acetylation, and N-linked glycosylation. oup.comudel.edu
In the context of the SYT-SSX4 fusion protein, which is found in synovial sarcomas, the SSX4 portion contains several potential sites for phosphorylation and glycosylation. oup.comtandfonline.com Specifically, five potential phosphorylation sites (three serines and two threonines) and one site for N-linked glycosylation have been predicted within the SSX4 domain of the fusion protein. oup.com
Database records from sources such as iPTMnet have pinpointed specific potential modification sites on the SSX4 protein itself. udel.edu These include acetylation at lysine (B10760008) 35 (K35) and phosphorylation at tyrosine 50 (Y50) and threonine 59 (T59). udel.edu Furthermore, ubiquitination is another significant PTM connected to SSX4 and its fusion variants, often influencing protein stability and degradation pathways. tandfonline.comproteinatlas.org The SUMOylation pathway, involving the attachment of Small Ubiquitin-like Modifier (SUMO) proteins, has also been implicated as a critical dependency for the survival of synovial sarcoma cells, suggesting a regulatory role for this PTM on the SS18-SSX fusion protein. biorxiv.org
Table 1: Identified and Potential Post-Translational Modifications of Protein SSX4
| Modification Type | Potential Site(s) | Context | Source(s) |
|---|---|---|---|
| Phosphorylation | 3 Serines, 2 Threonines | SYT-SSX4 Fusion Protein | oup.com |
| Tyrosine 50 (Y50) | SSX4 Protein | udel.edu | |
| Threonine 59 (T59) | SSX4 Protein | udel.edu | |
| Ubiquitination | Lysine Residues | SS18-SSX Fusion Protein | tandfonline.com |
| H2AK119ub1 Interaction | SSX Domain Interaction | biorxiv.org | |
| Acetylation | Lysine 35 (K35) | SSX4 Protein | udel.edu |
| N-linked Glycosylation | C-terminus of exon 5 domain | SYT-SSX4 Fusion Protein | oup.com |
| SUMOylation | Lysine Residues | SS18-SSX Fusion Protein | biorxiv.org |
Enzymatic Machinery Mediating SSX4 Post-Translational Modifications
The covalent attachment of chemical groups to SSX4 is mediated by specific enzymes that act as "writers" and "erasers" of these marks. The enzymes identified in the context of SSX4 and its fusion proteins primarily include kinases and ubiquitin ligases.
Kinases: Kinases are enzymes that catalyze the phosphorylation of proteins. scribd.com In synovial sarcoma cells, where SSX4 is sometimes part of the driving oncogenic fusion protein, the tyrosine kinase Src has been identified as one of the most highly activated kinases. spandidos-publications.com Additionally, studies have shown increased expression of Cyclin-Dependent Kinase 4 (CDK4) , a serine/threonine kinase, in synovial sarcomas. unito.it These kinases represent potential mediators of SSX4 phosphorylation.
Ubiquitin Ligases: Ubiquitination involves a three-step enzymatic cascade (E1, E2, E3 enzymes) that attaches ubiquitin to a substrate protein. nih.govwikipedia.org The E3 ubiquitin ligases are responsible for substrate specificity. nih.gov
MULE (Mcl-1 Ubiquitin Ligase E3): This E3 ligase has been shown to target the SS18-SSX oncoprotein for ubiquitination and subsequent proteasomal degradation. tandfonline.com
Polycomb Repressive Complex 1.1 (PRC1.1): The SSX domain has been found to interact with mono-ubiquitinated histone H2A at lysine 119 (H2AK119ub1). biorxiv.org PRC1.1 is the primary enzymatic complex, acting as an E3 ligase, that deposits this specific ubiquitin mark. biorxiv.org
MDM2: The MDM2 ubiquitination pathway has also been implicated in the regulation of the SS18-SSX fusion protein. tandfonline.com
SUMOylation Machinery: The survival of synovial sarcoma cells shows a striking dependency on the SUMOylation pathway. biorxiv.org This indicates that the enzymes of this pathway, such as the activating enzymes (SAE1, UBA2 ), conjugating enzyme (UBE2I/UBC9 ), and potential E3 ligases (PIAS1 ), are critical for the function or stability of the SS18-SSX fusion protein. biorxiv.org
Table 2: Enzymatic Machinery Associated with SSX4 PTMs
| PTM Type | Enzyme/Complex | Enzyme Class | Target | Source(s) |
|---|---|---|---|---|
| Phosphorylation | Src | Tyrosine Kinase | Proteins in synovial sarcoma | spandidos-publications.com |
| CDK4 | Serine/Threonine Kinase | Proteins in synovial sarcoma | unito.it | |
| Ubiquitination | MULE | HECT E3 Ligase | SS18-SSX | tandfonline.com |
| PRC1.1 | RING E3 Ligase Complex | Histone H2A | biorxiv.org | |
| MDM2 Pathway | RING E3 Ligase | p53 (indirectly related) | tandfonline.comresearchgate.net | |
| SUMOylation | UBE2I, PIAS1, etc. | SUMO E2/E3 enzymes | SS18-SSX | biorxiv.org |
Functional Impact of PTMs on SSX4 Stability, Activity, and Interactions
Ubiquitination primarily affects the stability of SSX4-containing fusion proteins. The E3 ligase MULE targets the SS18-SSX oncoprotein for ubiquitination, which flags it for degradation by the proteasome, thereby reducing its stability and cellular levels. tandfonline.com Conversely, SUMOylation can compete with ubiquitination for the same lysine residues, and in doing so, may protect the protein from degradation and thus increase its stability. biorxiv.org
PTMs are also critical for mediating protein-protein interactions. plos.orgnih.gov A key finding is that the SSX domain of the SS18-SSX fusion protein specifically recognizes and binds to mono-ubiquitinated histone H2A (H2AK119ub1). biorxiv.org This PTM-dependent interaction is crucial for tethering the fusion protein to specific locations on chromatin. biorxiv.org Furthermore, the SS18-SSX fusion protein can enhance the degradation of the tumor suppressor p53, suggesting an interaction with the cellular ubiquitination machinery that regulates p53 stability. researchgate.net
SSX family proteins are thought to function as transcriptional repressors, a role attributed in part to the SSX Repression Domain (SSXRD). tandfonline.comwikipedia.org PTMs play a direct role in guiding this function by modulating chromatin structure and protein localization. nih.govresearchgate.netcreative-proteomics.com
The most direct evidence for PTM regulation of SSX4's repressive function comes from the interaction between the SSXRD domain and ubiquitinated histones. The SSXRD within the SS18-SSX fusion protein specifically binds to H2AK119ub1, a histone modification deposited by the PRC1.1 complex that is a hallmark of transcriptionally silent chromatin. biorxiv.org This interaction localizes the SSX-containing fusion protein to Polycomb target genes, which are typically repressed. By binding to this repressive PTM, the SSX domain is guided to its sites of action, contributing to the altered gene expression patterns that drive synovial sarcoma. biorxiv.org
The immunogenicity of a peptide, or its ability to trigger an immune response, is highly dependent on its sequence and structure, which dictate how it is processed by antigen-presenting cells (APCs) and how it binds to Major Histocompatibility Complex (MHC) molecules for presentation to T-cells. nih.govexplorationpub.com Post-translational modifications can significantly alter a peptide's immunogenic potential. nih.govfrontiersin.org
The specific peptide fragment SSX4 (31-50) contains at least two potential sites for PTMs based on proteomic database analysis:
Acetylation at Lysine 35 (K35) udel.edu
Phosphorylation at Tyrosine 50 (Y50) udel.edu
The introduction of these modifications could alter the immunogenicity of the SSX4 (31-50) peptide through several mechanisms:
Altered MHC Binding: The addition of an acetyl or phosphate (B84403) group changes the peptide's physicochemical properties, such as its charge, size, and hydrophobicity. nih.gov This can either enhance or diminish its ability to fit into the binding groove of MHC molecules, directly impacting its presentation on the cell surface. usp.org
Modified T-Cell Receptor (TCR) Recognition: If the modified peptide is successfully presented by an MHC molecule, the PTM can alter the surface exposed to the T-cell receptor. This may create a "neo-epitope" that the immune system recognizes as foreign, leading to an immune response. Conversely, the modification could also abrogate recognition by existing T-cells.
Changes in Antigen Processing: PTMs can influence how the parent SSX4 protein is cleaved by proteases within the APC. frontiersin.org This can affect whether the SSX4 (31-50) fragment is generated and made available for MHC loading in the first place.
Therefore, the potential for acetylation at K35 and phosphorylation at Y50 within the SSX4 (31-50) peptide suggests that PTMs could be a critical factor in modulating its visibility to the immune system.
Biological Roles of Protein Ssx4 in Normal Cellular Physiology
Developmental Expression Patterns and Tissue Specificity of Protein SSX4
The expression of the protein SSX4, a member of the synovial sarcoma X (SSX) breakpoint protein family, is highly restricted in normal tissues. wikipedia.orgwikidoc.org Extensive research has demonstrated that its expression is predominantly confined to the testis in healthy adult males. nih.govontosight.aiaacrjournals.org Specifically, SSX4 is expressed in male germ line stem cells and primordial germ cells within the testis. genecards.orggenecards.org
Immunohistochemical studies have further pinpointed the location of SSX proteins, including SSX4, to the nuclei of spermatogonia, which are the foundational cells for spermatogenesis. aacrjournals.orgnih.govnih.gov While the primary site of expression is the testis, some studies have detected very low levels of SSX transcripts in the thyroid gland. aacrjournals.orgnih.gov Outside of these specific locations, SSX4 expression is generally absent in other normal tissues. nih.gov This restricted expression pattern categorizes SSX4 as a cancer/testis (CT) antigen, a class of proteins that are typically silent in normal adult tissues but can be aberrantly expressed in various cancers. ontosight.aiaacrjournals.orgnih.gov
The SSX gene family, to which SSX4 belongs, is located on the X chromosome. aacrjournals.orgnih.gov The family consists of multiple highly homologous genes, and SSX4 itself has a nearly identical copy, SSX4B, due to a segmental duplication on the X chromosome. wikipedia.orgwikidoc.org
Interactive Data Table: Tissue Expression of SSX4
| Tissue | Expression Level | Cell Type Specificity |
| Testis | High | Spermatogonia, Spermatocytes aacrjournals.orggenecards.orggenecards.orgnih.govuniprot.orgproteinatlas.org |
| Thyroid | Very Low | Not specified aacrjournals.orgnih.gov |
| Other Normal Tissues | Absent/Undetectable | N/A nih.gov |
Role of SSX4 in Germline Stem Cell Regulation and Spermatogenesis
The specific localization of SSX4 within spermatogonia strongly suggests its involvement in the regulation of germline stem cells and the process of spermatogenesis. aacrjournals.orgnih.gov Spermatogenesis is a complex and continuous process of sperm production that relies on the self-renewal and differentiation of spermatogonial stem cells (SSCs). hudson.org.aufrontiersin.org The expression of SSX4 in these early-stage germ cells points to a potential role in maintaining the SSC pool or in guiding their differentiation pathway. plos.org
While the precise molecular mechanisms are still under investigation, the function of SSX proteins as transcriptional repressors provides a clue to their regulatory role. wikipedia.orgwikidoc.org Transcriptional regulation is a critical aspect of controlling the intricate steps of spermatogenesis, from the mitotic divisions of spermatogonia to the meiotic divisions of spermatocytes and the final maturation of spermatids. mdpi.comfrontiersin.org It is hypothesized that SSX4 may be involved in repressing the transcription of certain genes to maintain the undifferentiated state of spermatogonia or to initiate their commitment to differentiation. The expression of SSX in distinct subpopulations of spermatogonia supports a role in cell differentiation. plos.org
The regulation of spermatogenesis is a tightly controlled process involving a complex interplay of hormones, growth factors, and transcription factors. mdpi.comoncotarget.com The presence of SSX4 in spermatogonia, the foundational cells of this process, underscores its potential significance in male fertility. hudson.org.aufrontiersin.org
Contribution to Cellular Differentiation and Proliferation Control
The function of SSX4 as a potential transcriptional repressor suggests its involvement in controlling fundamental cellular processes like differentiation and proliferation. wikipedia.orgwikidoc.org Studies on the broader SSX family indicate a role in cell differentiation, particularly given their expression in spermatogonia and fetal mesenchymal stem cells. plos.org In the context of normal physiology, this control is likely crucial for the orderly progression of spermatogenesis, ensuring a balance between the self-renewal of spermatogonial stem cells and their differentiation into mature sperm. frontiersin.org
Research has suggested that SSX proteins can influence cell cycle progression. For instance, depletion of SSX expression in cancer cell lines has been shown to reduce proliferation and cause an accumulation of cells in the G1 phase of the cell cycle. plos.org This implies that in their normal context within the testis, SSX proteins like SSX4 might contribute to regulating the mitotic activity of spermatogonia. Furthermore, there is evidence that SSX proteins may interact with signaling pathways known to be critical for proliferation and differentiation, such as the Wnt/β-catenin pathway. plos.org The regulation of genes involved in cell proliferation and differentiation is a key aspect of normal development and tissue homeostasis. researchgate.netmedicaljournalssweden.senih.gov
Interactive Data Table: Research Findings on SSX4 and Cellular Processes
| Cellular Process | Research Finding | Potential Implication in Normal Physiology |
| Transcriptional Regulation | SSX proteins can act as transcriptional repressors. wikipedia.orgwikidoc.org | May control gene expression programs that govern spermatogonial stem cell maintenance and differentiation. |
| Cell Cycle Control | Depletion of SSX can lead to reduced proliferation and G1 arrest in cancer cells. plos.org | May contribute to regulating the rate of mitotic division in spermatogonia. |
| Cellular Differentiation | SSX expression is noted in spermatogonia and mesenchymal stem cells, suggesting a role in differentiation. plos.org | Likely involved in the decision of spermatogonia to either self-renew or differentiate into spermatocytes. |
| Signaling Pathway Interaction | SSX proteins may interact with the β-catenin pathway. plos.org | Could modulate signaling cascades that are essential for germ cell development and function. |
Molecular Pathogenesis Involving Protein Ssx4 in Disease
The t(X;18) Chromosomal Translocation and SYT-SSX4 Fusion Proteins in Synovial Sarcoma
Synovial sarcoma, an aggressive soft tissue tumor, is characterized by a specific chromosomal translocation, t(X;18)(p11.2;q11.2). austinpublishinggroup.comaacrjournals.orgorthobullets.com This translocation fuses the Synovial Sarcoma Translocation (SYT) gene on chromosome 18 with one of the SSX genes (SSX1, SSX2, or, more rarely, SSX4) on the X chromosome. austinpublishinggroup.comnih.govatlasgeneticsoncology.org The resulting SYT-SSX4 fusion protein is a key driver of tumorigenesis in these rare cases of synovial sarcoma. austinpublishinggroup.commdpi.com
The SYT-SSX fusion gene is considered a pathognomonic and diagnostic marker for synovial sarcoma, being present in over 90% of cases. austinpublishinggroup.comorthobullets.com While fusions involving SSX1 and SSX2 are most common, the identification of the SYT-SSX4 variant has expanded our understanding of the disease's genetic basis. austinpublishinggroup.comoup.com The fusion results in a chimeric protein where the last eight amino acids of the SYT protein are replaced by 78 amino acids from the C-terminal portion of the SSX4 protein. atlasgeneticsoncology.org
Aberrant Transcriptional Regulation by SYT-SSX4 Fusion Proteins
The SYT-SSX4 fusion protein acts as an aberrant transcriptional regulator, contributing to the development of synovial sarcoma. smw.ch The fusion protein contains both a potential transcriptional activation domain from SYT and a repressor domain from SSX. aacrjournals.org This dual nature allows it to dysregulate the expression of target genes crucial for normal cell function. oup.com
The SSX part of the fusion protein contains a repressor domain (SSXRD) which is highly conserved and responsible for transcriptional repression. oup.comscispace.com This domain is believed to be critical for the development of synovial sarcomas. oup.com The fusion protein has been shown to down-regulate the expression of wild-type SYT, suggesting a potential feedback mechanism that alters the normal function of the SYT protein. nih.gov Furthermore, the SYT-SSX fusion protein has been linked to the altered expression of several genes, including the down-regulation of the cell proliferation regulator COM1. nih.gov The fusion protein has also been shown to be critical for the expression of cyclin D1, a key regulator of the cell cycle, by increasing its stability. aacrjournals.org
Disruption of Chromatin Remodeling Complexes by SYT-SSX4
A key mechanism by which SYT-SSX4 drives oncogenesis is through the disruption of chromatin remodeling complexes. smw.ch The SYT-SSX fusion protein is known to interact with and alter the function of the BAF (SWI/SNF) chromatin remodeling complex. smw.chnih.gov It has been suggested that SYT-SSX replaces the wild-type SYT protein within the BAF complex, leading to the ejection of the tumor suppressor hSNF5/BAF47. smw.ch This altered BAF complex then contributes to widespread epigenetic changes and aberrant gene expression that drive the pathogenesis of synovial sarcoma. frontiersin.org
The SSX portion of the fusion protein is also known to interact with Polycomb Repressive Complexes (PRCs), which are involved in gene silencing. nih.govmdpi.com This interaction further contributes to the dysregulation of gene expression by the fusion protein. The interplay between the altered BAF complex and PRCs leads to the upregulation of oncogenic pathways and the downregulation of tumor suppressor genes, ultimately promoting tumor growth. nih.gov
SSX4 Expression in Other Malignancies: Molecular Landscape and Oncogenic Contributions
Beyond synovial sarcoma, SSX4 is aberrantly expressed in a variety of other cancers, where it also contributes to tumorigenesis. ontosight.aiaai.org Its expression in these malignancies makes it a potential target for cancer immunotherapy. ontosight.ai
Melanoma: Molecular Mechanisms of SSX4 Involvement
In melanoma, SSX4 is expressed in a significant proportion of tumors. aai.org Studies have shown that SSX4 expression can be found in about 21% to 42% of malignant melanomas. aai.org The expression of SSX genes, including SSX4, is considered an early event in melanocytic neoplasia. uq.edu.au
Functionally, SSX proteins are implicated in processes that promote tumor progression and metastasis in melanoma. nih.gov Silencing of SSX in melanoma cells has been shown to reduce tumor growth and abolish the formation of metastatic lesions. nih.gov Mechanistically, SSX knockdown leads to S-phase stalling in the cell cycle, resulting in proliferative arrest and increased apoptosis. nih.gov Furthermore, SSX expression supports the migration and invasion potential of melanoma cells. nih.gov A microRNA, miR-4731-5p, has been identified as a tumor suppressor in melanoma that can down-regulate the expression of SSX4, leading to a reduction in colony formation. uq.edu.au
Ovarian Cancer: SSX4 as a Molecular Marker and Functional Factor
SSX4 is also expressed in ovarian cancer and has been investigated as a potential molecular marker. wikigenes.orgdntb.gov.ua Studies have reported SSX4 mRNA expression in approximately 13% of ovarian cancers. wikigenes.org In an analysis of co-expression networks of cancer/testis antigens in ovarian tissue, SSX4 was identified as a hub gene in healthy ovarian tissue samples. nih.gov The altered expression of SSX4 and other cancer/testis antigens in tumor tissue reflects global changes in cellular processes during malignant transformation. nih.gov The presence of SSX4 in ovarian cancer makes it a potential target for immunotherapy. dntb.gov.ua
Other Cancer Types: Emerging Roles of SSX4 (e.g., Hepatocellular Carcinoma, Multiple Myeloma, Lung Cancer)
The expression of SSX4 has been detected in several other cancer types, suggesting a broader role in oncogenesis. oup.comaai.org
Hepatocellular Carcinoma (HCC): SSX4 expression has been reported in a high percentage of hepatocellular carcinomas, with one study finding it in 73% of cases. wikipedia.orgaai.org This suggests a potential role for SSX4 in the development or progression of liver cancer. proteinatlas.org
Multiple Myeloma (MM): SSX4 is frequently expressed in multiple myeloma. nih.govnih.gov One study found SSX4 expression in 38% of MM patients. nih.gov Co-expression of SSX1, 2, 4, and 5 was associated with a poorer prognosis. nih.gov The high frequency of SSX4 expression in MM makes it an attractive target for immunotherapy in this disease. ashpublications.org
Lung Cancer: SSX4 expression has been observed in a significant number of lung cancers. aai.orgnih.gov One study reported SSX4 expression in 35% of primary lung cancers. aai.orgwikigenes.org The detection of SSX4 expression in bronchial wash fluid has been explored as a potential method for the early detection of lung cancer. nih.gov
Molecular Mechanisms of SSX4 in Tumor Progression and Metastasis
The Synovial Sarcoma, X-breakpoint 4 (SSX4) protein, a member of the cancer-testis antigen (CTA) family, is implicated in the advancement of various cancers. nih.govsemanticscholar.org Its expression in healthy individuals is confined to the spermatogonia of the testis, but it becomes aberrantly activated in malignant tissues, including melanoma. nih.govnih.gov The presence of SSX proteins often correlates with advanced disease stages and a poor prognosis, underscoring their role in driving tumor progression and metastasis. nih.gov The molecular underpinnings of SSX4's function in metastasis are multifaceted, involving epigenetic reprogramming, enhancement of cell migration and invasion, and the modulation of critical oncogenic signaling pathways.
Epigenetic Regulation via Interaction with Polycomb Repressive Complexes
A primary mechanism through which SSX proteins exert their oncogenic effects is by altering the epigenetic landscape of cancer cells. They achieve this through a functional interaction with Polycomb group (PcG) proteins, which are key regulators of gene silencing and chromatin structure. nih.govresearchgate.net
Targeting of PcG Complexes: All SSX proteins contain a highly conserved C-terminal domain known as the SSX Repressive Domain (SSXRD), which is structurally similar to a C2H2 zinc finger motif. This domain is crucial for targeting SSX proteins to chromatin that is associated with PcG protein complexes. researchgate.net
Interaction with PRC1 and PRC2: SSX proteins have been shown to colocalize with components of both Polycomb Repressive Complex 1 (PRC1), such as BMI1 and RING1A/B, and Polycomb Repressive Complex 2 (PRC2), such as EZH2. nih.gov These complexes are responsible for catalyzing repressive histone modifications, namely H2AK119ub and H3K27me3, respectively, which are instrumental in silencing gene expression. nih.govfrontiersin.org
Genomic Instability: In cancer cells, PcG proteins often reprogram pericentromeric heterochromatin—regions critical for genomic stability—into large subnuclear structures called Polycomb bodies. nih.govresearchgate.net The targeting of these bodies by SSX proteins may lead to the derepression of silenced genes and contribute to genomic instability, thereby supporting tumorigenesis. nih.govresearchgate.net This interaction represents a significant mechanism by which SSX4 can induce widespread changes in gene expression to favor a metastatic phenotype.
| Interacting Complex/Protein | Component of | Functional Consequence of Interaction | Reference |
|---|---|---|---|
| Polycomb Repressive Complex 1 (PRC1) | Polycomb group (PcG) proteins | Colocalization with SSX proteins; potential modulation of H2AK119ub-mediated gene silencing. | nih.gov |
| Polycomb Repressive Complex 2 (PRC2) | Polycomb group (PcG) proteins | Colocalization with SSX proteins; may influence EZH2-mediated H3K27me3 repressive marks. | nih.govfrontiersin.org |
| BMI1, RING1A, RING1B | PRC1 | Specific components of PRC1 that overlap with SSX localization in malignant cells. | nih.gov |
| EZH2 | PRC2 | Catalytic subunit of PRC2; its colocalization with SSX proteins suggests a direct influence on repressive chromatin modification. | nih.gov |
Promotion of Cell Invasion, Migration, and Metastatic Seeding
Experimental evidence strongly supports the role of SSX proteins in promoting the physical processes required for metastasis.
Enhanced Migration and Invasion: Studies using melanoma cell lines have demonstrated that silencing SSX expression significantly compromises the cells' ability to migrate and invade surrounding tissues. nih.gov This indicates that SSX proteins, including SSX4, are critical for the cellular motility that allows cancer cells to disseminate from the primary tumor. semanticscholar.orgnih.gov
Tumor Growth and Metastasis Formation: In melanoma mouse xenograft models, the silencing of SSX not only reduced the growth of the primary tumor but also completely prevented the formation of metastatic lesions in distant organs like the lungs and liver. nih.gov This highlights the pivotal role of the SSX family in the entire metastatic cascade, from local invasion to distant colonization.
Clonogenic Survival: The ability of a cancer cell to form a new colony is essential for establishing a metastasis. Research has shown that depleting SSX4 in melanoma cells significantly diminishes their clonogenic survival, reducing their capacity to form colonies by 50% or more. semanticscholar.org
Induction of Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells acquire mesenchymal characteristics, including increased motility and invasiveness, which is a crucial step in cancer metastasis. nih.govmdpi.com Multiple lines of evidence implicate SSX proteins in the induction of EMT. nih.gov By promoting a shift from a stationary epithelial state to a migratory mesenchymal state, SSX4 contributes to the disassembly of cell-cell junctions and enhances the invasive properties of tumor cells, a hallmark of metastatic progression. nih.govnih.gov This process is often driven by signaling pathways such as TGF-β and Wnt, which in turn activate key EMT-driving transcription factors like Snail, Twist, and ZEB. mdpi.comnih.gov
| Cellular Process | Effect of SSX4 Expression/Activity | Research Finding | Reference |
|---|---|---|---|
| Cell Migration | Promotes | Silencing SSX expression significantly impairs the migratory capacity of melanoma cells. | semanticscholar.orgnih.gov |
| Cell Invasion | Promotes | Loss of SSX compromises the invasive potential of melanoma cells. | nih.gov |
| Metastatic Colonization | Promotes | SSX silencing in mouse models completely abolished the formation of lung and liver metastases. | nih.gov |
| Clonogenic Survival | Enhances | Depletion of SSX4 significantly reduced the colony-forming ability of melanoma cells. | semanticscholar.org |
| Epithelial-Mesenchymal Transition (EMT) | Induces | Evidence implicates SSX proteins in processes of tumor cell dissemination, such as EMT. | nih.gov |
Modulation of Oncogenic Signaling Pathways
The function of SSX4 in promoting metastasis is also linked to its ability to influence key intracellular signaling pathways that govern cell proliferation, survival, and differentiation.
Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is fundamental to development and is frequently dysregulated in cancer. nih.govnih.gov In the "on" state, the pathway leads to the stabilization and nuclear accumulation of β-catenin, which then partners with TCF/LEF transcription factors to activate target genes involved in proliferation and invasion. cellsignal.comfrontiersin.org The SSX protein family's interaction with chromatin-remodeling complexes, such as the SWI/SNF complex (which is disrupted by the related SS18-SSX fusion protein), suggests a mechanism for influencing the expression of Wnt pathway components. frontiersin.orgjensenlab.org Aberrant activation of this pathway is a known driver of metastasis in numerous cancers. nih.gov
PI3K/Akt Pathway: Crosstalk between the Wnt/β-catenin and PI3K/Akt pathways has been confirmed to promote tumorigenesis. nih.gov Research showing that SSX silencing leads to S-phase stalling in the cell cycle and increased apoptosis suggests a potential influence on pathways like PI3K/Akt, which are central regulators of cell cycle progression and survival. nih.gov
Compound and Protein List
| Name | Class |
| SSX4 | Protein (Cancer-Testis Antigen) |
| SSX2 | Protein (Cancer-Testis Antigen) |
| SSX1 | Protein (Cancer-Testis Antigen) |
| SS18-SSX | Fusion Protein |
| EZH2 | Protein (Enzyme, Histone Methyltransferase) |
| BMI1 | Protein (Polycomb Complex Component) |
| RING1A | Protein (Polycomb Complex Component) |
| RING1B | Protein (Polycomb Complex Component) |
| β-catenin | Protein (Transcriptional Co-activator) |
| E-cadherin | Protein (Adhesion Molecule) |
| N-cadherin | Protein (Adhesion Molecule) |
| GSK-3β | Protein (Kinase) |
| APC | Protein (Tumor Suppressor) |
| TCF/LEF | Protein (Transcription Factor Family) |
| Snail | Protein (Transcription Factor) |
| Twist | Protein (Transcription Factor) |
| ZEB | Protein (Transcription Factor Family) |
| Akt | Protein (Kinase) |
| CCNA2 | Protein (Cyclin) |
| ORC5L | Protein (Origin Recognition Complex Subunit) |
| PCNA | Protein (Proliferating Cell Nuclear Antigen) |
| miR-4731 | microRNA |
Immunological Characterization of Protein Ssx4, with Emphasis on the 31 50 Peptide
Protein SSX4 as a Cancer/Testis Antigen: Expression Profile in Tumors vs. Normal Tissues
Protein SSX4 belongs to the cancer/testis (CT) antigen family, a group of proteins typically expressed in germ cells of the testis and sometimes in the placenta, but not in normal adult somatic tissues. urofrance.orgnih.gov However, their expression is frequently "switched on" in various types of cancers. This tumor-specific expression makes them attractive targets for cancer vaccines and other immunotherapeutic strategies, as they can be recognized as foreign by the immune system. urofrance.orgresearchgate.netthermofisher.comaai.org
The expression of SSX genes, including SSX4, is largely restricted to gametogenic cells in healthy adults. aai.org In stark contrast, SSX4 mRNA and protein have been detected in a variety of malignancies. Studies have documented SSX4 expression in:
Melanoma: Approximately 20-25% of malignant melanomas express SSX4. nih.gov
Gynecological Cancers: Research has shown SSX4 mRNA expression in 24% of endometrial cancers, 13% of ovarian cancers, and 20% of cervical cancers. nih.gov
Colorectal Cancer: In a study of 121 colorectal cancer tissues, SSX4 mRNA was detected in 2.5% of samples, while no expression was found in adjacent normal tissues. nih.gov
Glioblastoma: Reports indicate that SSX4 gene products are detectable in up to 27% of grade IV astrocytomas. oncotarget.com
Other Cancers: SSX proteins have also been found in hepatocellular carcinoma, prostate cancer, and breast cancer. nih.gov
This restricted expression in normal tissues, confined to the immune-privileged testis, minimizes the risk of autoimmune reactions against healthy tissues when targeting these antigens in cancer therapy. nih.gov The aberrant expression of SSX4 in tumors is often linked to advanced disease stages and a poorer prognosis for patients. nih.gov
Table 1: Expression of SSX4 in Various Cancers
| Cancer Type | Frequency of SSX4 Expression | Source |
|---|---|---|
| Malignant Melanoma | ~20-25% | nih.gov |
| Endometrial Cancer | 24% (mRNA) | nih.gov |
| Ovarian Cancer | 13% (mRNA) | nih.gov |
| Cervical Cancer | 20% (mRNA) | nih.gov |
| Colorectal Cancer | 2.5% (mRNA) | nih.gov |
| Glioblastoma (Grade IV Astrocytoma) | up to 27% | oncotarget.com |
Humoral Immune Responses Against Protein SSX4 in Cancer Patients
The presence of SSX4 in tumors can trigger a humoral immune response, leading to the production of specific antibodies by the patient's immune system. nih.govthermofisher.comsigmaaldrich.com The detection of these antibodies serves as evidence that the immune system recognizes SSX4 as a foreign antigen.
Spontaneous humoral responses against SSX proteins have been observed in patients with various types of cancer. nih.govresearchgate.net For instance, a study on gynecological cancers found that two patients had detectable antibodies against SSX4. nih.gov In contrast, no such antibodies were found in the sera of 40 healthy individuals, highlighting the cancer-specific nature of this immune response. nih.gov Similarly, while humoral responses against some cancer-testis antigens like NY-ESO-1 are more frequently observed, limited responses have been noted for SSX4 in conditions like adult T-cell leukemia/lymphoma, especially when its expression is not detected by sensitive methods like RT-PCR. ashpublications.org
The ability of SSX4 to elicit a humoral immune response further validates its status as a tumor-associated antigen and supports its potential use in cancer immunotherapies. thermofisher.comsigmaaldrich.com
Cellular Immune Responses to Protein SSX4: CD4+ T Cell Epitope Mapping
Beyond humoral immunity, cellular immune responses, particularly those mediated by T cells, are crucial for controlling and eliminating cancer cells. CD4+ T helper cells play a central role in orchestrating the anti-tumor immune response. uri.edu
Identification of the Protein SSX4 (31-50) Peptide as a CD4+ T Cell Epitope
Researchers have focused on identifying specific regions, or epitopes, of the SSX4 protein that are recognized by T cells. Through a process called epitope mapping, which often involves stimulating a patient's T cells with overlapping peptides spanning the entire protein sequence, scientists can pinpoint these immunogenic regions. aai.orgfrontiersin.orgmdpi.comnih.gov
Studies involving melanoma patients have successfully identified several CD4+ T cell epitopes within the SSX4 protein. aai.org One of the key findings was the identification of the peptide spanning amino acids 31-50 as a significant CD4+ T cell epitope. researchgate.netaai.org In these studies, CD4+ T cells isolated from melanoma patients were shown to be activated and secrete cytokines like interferon-gamma (IFN-γ) when exposed to the SSX4 (31-50) peptide. aai.org This indicates that this specific peptide is naturally processed and presented by the patient's antigen-presenting cells (APCs) and is recognized by their T cells.
HLA Restriction of the Protein SSX4 (31-50) Epitope Presentation (e.g., DR3-restricted)
The presentation of peptide epitopes to CD4+ T cells is dependent on Human Leukocyte Antigen (HLA) class II molecules on the surface of APCs. allergolyon.frimmunology.org Different individuals express different HLA alleles, which influences which peptides can be effectively presented to their T cells.
The presentation of the SSX4 (31-50) epitope has been shown to be restricted by specific HLA-DR alleles. In one melanoma patient, the recognition of the SSX4 (31-50) peptide by CD4+ T cell clones was found to be restricted by the HLA-DRB10301 allele, commonly known as DR3. aai.orgnih.govnih.gov Interestingly, in another patient who also expressed DR3, the presentation of the same peptide was restricted by a different allele, HLA-DRB11101. aai.org This demonstrates that a single peptide epitope can sometimes be presented by multiple HLA molecules, a phenomenon known as promiscuity, which increases its potential applicability in a diverse population.
Table 2: Identified SSX4 CD4+ T Cell Epitopes and their HLA Restriction
| Peptide Region | Restricting HLA Allele | Cancer Type | Source |
|---|---|---|---|
| 31-50 | DRB1*0301 (DR3) | Melanoma | aai.org |
| 31-50 | DRB1*1101 | Melanoma | aai.org |
| 41-60 | DRB11501 (DR15) or DRB50101 | Melanoma | researchgate.net |
| 61-80 | DRB1*1101 | Melanoma | researchgate.netaai.org |
| 101-120 | DRB1*1101 | Melanoma | aai.org |
| 151-170 | DP10 | Melanoma | researchgate.net |
Analysis of T Cell Receptor (TCR) Repertoire Specific for Protein SSX4 (31-50)
Each T cell possesses a unique T cell receptor (TCR) that determines its specificity for a particular peptide-HLA complex. nih.gov Analyzing the TCR repertoire of T cells that recognize the SSX4 (31-50) epitope can provide insights into the diversity and characteristics of the immune response. mdpi.comdb-thueringen.de
While detailed studies specifically analyzing the TCR repertoire for SSX4 (31-50)-specific T cells are not extensively reported in the provided context, the ability to isolate clonal T cell populations that recognize this epitope implies the existence of specific TCRs capable of this recognition. aai.org Advanced techniques like next-generation sequencing can be used to characterize the TCRs of these SSX4-specific T cells, revealing whether the response is dominated by a few T cell clones (oligoclonal) or involves a wide variety of clones (polyclonal). nih.govxiahepublishing.com This information is valuable for understanding the nature of the anti-tumor T cell response and for developing TCR-based immunotherapies.
Antigen Processing and Presentation Mechanisms for Protein SSX4 (31-50)
For the SSX4 (31-50) peptide to be recognized by CD4+ T cells, the full-length SSX4 protein must first be taken up, processed, and presented by APCs, such as dendritic cells (DCs). allergolyon.frnih.govnih.gov
The process begins with the APC internalizing the SSX4 protein, likely through mechanisms like endocytosis. nih.gov Inside the APC, the protein is transported to endosomal and lysosomal compartments where it is broken down into smaller peptides by proteases. allergolyon.frnih.gov The resulting peptides, including the (31-50) fragment, can then bind to HLA class II molecules within these compartments. immunology.org
The stable peptide-HLA class II complexes are then transported to the surface of the APC. immunology.org Once on the cell surface, the SSX4 (31-50)-HLA complex can be recognized by the TCR of a specific CD4+ T helper cell, leading to the activation of the T cell and the initiation of an adaptive immune response. allergolyon.fr
Studies have confirmed that monocyte-derived DCs are capable of processing the recombinant SSX4 protein and presenting the (31-50) sequence to specific CD4+ T cells, leading to their activation. researchgate.net This demonstrates that the natural antigen processing machinery is effective at generating this particular immunogenic epitope from the full-length protein.
Endogenous Processing Pathways for SSX4 Antigens
The presentation of endogenous antigens is a critical process for the immune surveillance of cancerous cells by cytotoxic T lymphocytes (CTLs). This pathway, known as the endogenous or MHC class I pathway, is the presumed mechanism by which intracellular tumor-associated antigens like SSX4 are processed and presented to CD8+ T cells. nih.govnih.gov
The process begins with the degradation of the intracellular SSX4 protein into smaller peptide fragments. This degradation is primarily carried out by the proteasome, a large protein complex within the cytoplasm. frontiersin.orgnih.gov Proteins targeted for degradation are typically marked with ubiquitin molecules. frontiersin.org The immunoproteasome, a specialized form of the proteasome often found in cells exposed to inflammatory signals like interferon-gamma, can also be involved and is particularly efficient at generating peptides that bind well to MHC class I molecules. researchgate.net
These resulting peptides, typically 8-10 amino acids in length, are then transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). nih.gov Within the ER, these peptides are loaded onto newly synthesized MHC class I molecules. This loading process is facilitated by a complex of chaperone proteins, including calreticulin, tapasin, and ERp57, which stabilize the MHC class I molecule until a suitable peptide binds. nih.gov Once a peptide is securely bound, the stable peptide-MHC class I complex is transported to the cell surface. Here, it is displayed for recognition by the T-cell receptors on CD8+ cytotoxic T cells. nih.gov If a CTL recognizes the SSX4-derived peptide as foreign or abnormal, it can initiate the killing of the cancer cell. nih.gov
While this pathway describes the general mechanism for endogenous antigen presentation, specific studies detailing the precise proteasomal cleavage sites within the SSX4 protein that generate MHC class I-restricted epitopes are an ongoing area of research.
Role of Antigen-Presenting Cells (APCs) in SSX4 (31-50) Presentation
Professional antigen-presenting cells (APCs), such as dendritic cells (DCs), macrophages, and B cells, are specialized immune cells that play a crucial role in initiating and shaping the adaptive immune response. They are equipped to process and present antigens derived from both outside and inside the cell to activate CD4+ helper T cells, which in turn orchestrate a broader immune attack.
Research has specifically highlighted the role of APCs in processing and presenting the SSX4 protein, leading to the activation of SSX4-specific CD4+ T cells. In particular, studies using monocyte-derived dendritic cells have demonstrated their ability to internalize and process the full-length SSX4 protein and present specific antigenic fragments. researchgate.net
One of the identified immunogenic sequences is the peptide spanning amino acids 31-50 of the SSX4 protein. researchgate.net Investigations have shown that dendritic cells can effectively process the SSX4 protein and present the (31-50) peptide to activate specific CD4+ T cell clones. This presentation is restricted by specific Major Histocompatibility Complex (MHC) class II molecules on the surface of the APC. For the SSX4 (31-50) peptide, it has been identified as being presented by the HLA-DR3 allele. The ability of professional APCs to present this peptide is crucial, as it indicates that an immune response can be generated even if the tumor cells themselves have deficiencies in their antigen presentation machinery.
The table below summarizes key findings related to the presentation of the SSX4 (31-50) peptide by APCs.
| Attribute | Finding |
| Antigenic Peptide | SSX4 (31-50) |
| Presenting Cell Type | Monocyte-derived Dendritic Cells (Professional APCs) |
| MHC Restriction | HLA-DR3 |
| Responding Cell Type | CD4+ T lymphocytes researchgate.net |
These findings underscore the importance of the exogenous pathway in generating CD4+ T cell responses against SSX4, where the protein is taken up and processed by professional APCs.
Immunomodulatory Functions of Protein SSX4 Beyond Antigenicity
The primary immunological characteristic of Protein SSX4 described in scientific literature is its role as a cancer-testis antigen, which allows the immune system to recognize and target tumor cells. researchgate.net However, the functions of SSX family proteins may extend beyond simply providing antigenic epitopes.
SSX proteins, including SSX4, are known to function as transcriptional repressors. frontiersin.org This function is mediated through their interaction with other nuclear proteins, potentially influencing gene expression patterns within the cell. frontiersin.org While this transcriptional repression is primarily linked to oncogenic processes, it is conceivable that it could indirectly modulate the immune environment of the tumor. For instance, by repressing the transcription of certain genes, SSX4 could potentially alter the expression of cytokines, chemokines, or other molecules involved in immune cell communication and trafficking. However, direct evidence for SSX4 specifically regulating immune-related genes in a non-antigenic context is currently limited.
Some other cancer-testis antigens have been reported to have direct immunomodulatory effects. For example, the CTA PRAME has been shown to suppress the expression of multiple pro-inflammatory cytokines and mediators of T-cell activation. This raises the possibility that SSX4 could possess similar, as-yet-undiscovered immunomodulatory functions that are independent of its antigenicity. At present, research has predominantly focused on harnessing the antigenic properties of SSX4 for immunotherapy, and further investigation is required to elucidate any direct non-antigenic immunomodulatory roles.
Advanced Research Methodologies and Translational Prospects
Advanced Molecular Biology Techniques for Studying SSX4 Function
CRISPR/Cas9-Mediated Gene Editing for Functional Dissection
The advent of CRISPR/Cas9 technology has revolutionized functional genomics, offering a precise and efficient way to edit the genome to study gene function. This system can be programmed to create targeted DNA double-strand breaks, which, through the cell's natural repair mechanisms, can lead to gene knockouts, knock-ins, or specific point mutations. These tools are invaluable for dissecting the specific roles of genes like SSX4.
While large-scale functional screens using CRISPR to systematically knock out genes have become a powerful approach in cancer research, specific applications to SSX4 are also emerging. A key example is the generation of an SSX4 knock-in (KI) lung cancer cell line, SK-LC-17. In this model, a Green Fluorescent Protein (GFP) reporter gene was placed under the control of the endogenous SSX4 promoter. This allows for real-time monitoring of SSX4 promoter activity and expression changes in response to various cellular manipulations, providing a powerful tool to identify transcriptional regulators and signaling pathways that control SSX4 expression. Commercially available CRISPR/Cas9 knockout kits and vectors for SSX4 are also accessible, facilitating loss-of-function studies in a wide range of cell types to investigate its role in tumorigenesis.
High-Throughput Omics Approaches (e.g., Proteomics, Transcriptomics)
High-throughput "omics" technologies provide a global view of the molecular landscape of cells, enabling researchers to understand the functional consequences of SSX4 expression.
Transcriptomics , the study of the complete set of RNA transcripts, is crucial for understanding how SSX4, a putative transcriptional repressor, influences gene expression programs. For instance, studies have investigated the effects of miR-4731 overexpression in melanoma, which resulted in the down-regulation of SSX4 mRNA. This transcriptomic change was directly linked to a reduction in SSX4 protein levels and a subsequent loss of 2D colony formation, demonstrating a clear functional link between SSX4 transcript levels and a cancer-associated phenotype.
Proteomics , the large-scale study of proteins, complements transcriptomics by revealing the downstream effects on protein expression and signaling networks. In the context of synovial sarcoma, where SSX4 can be fused to the SS18 protein, proteomic studies have been conducted to identify proteins regulated by the SS18-SSX fusion oncoprotein. By using techniques like isobaric tags for relative and absolute quantitation (i-TRAQ) following SS18-SSX knockdown in synovial sarcoma cell lines, researchers can identify consistently up-regulated and down-regulated proteins. Such analyses provide insights into the pathways perturbed by the fusion protein, where the SSX domain plays a critical role in its function.
Structural Biology Approaches for Protein SSX4 and its Complexes
Understanding the three-dimensional structure of SSX4 is essential for elucidating its mechanism of action and for designing targeted therapies.
Cryo-Electron Microscopy and X-ray Crystallography of SSX4 Domains
X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining the atomic-resolution structures of proteins and their complexes. X-ray crystallography requires the formation of high-quality protein crystals, which can be a significant bottleneck, while cryo-EM is particularly powerful for large, complex assemblies and proteins that are difficult to crystallize.
To date, a high-resolution experimental structure of the full-length SSX4 protein or its isolated domains has not been deposited in public databases. However, structural studies of homologous SSX family members provide valuable insights. For example, the cryo-EM structure of the C-terminal domain of SSX1 bound to a monoubiquitinated nucleosome has been determined. This study revealed how the SSX protein specifically recognizes a key epigenetic mark on chromatin, inducing conformational changes in the nucleosome that likely facilitate transcription factor binding. Given the high homology within the SSX family, this structure serves as a critical model for understanding how SSX4 might also interact with chromatin to regulate gene expression.
Computational Modeling and Dynamics Simulations of the Protein SSX4 (31-50) Peptide
In the absence of experimental structures, computational methods provide a powerful alternative for generating structural models and exploring protein dynamics. Molecular dynamics (MD) simulations, in particular, can track the motions of atoms in a protein over time, offering insights into conformational flexibility, stability, and interactions with other molecules.
The Protein SSX4 (31-50) peptide falls within the KRAB-related (Krüppel-associated box) domain of the protein, which spans approximately from amino acid 20 to 83. This domain is predicted to be involved in transcriptional repression. Furthermore, immunological studies have identified T-cell epitopes in this region of the SSX4 protein, specifically the SSX-4 (51-70) peptide, suggesting that this part of the protein is accessible for immune recognition and likely exposed on the protein's surface.
Computational modeling of the SSX4 (31-50) peptide, informed by its location within the KRAB-related domain and proximity to known immunogenic epitopes, would be a critical step in understanding its function. MD simulations could be employed to:
Predict the secondary structure and conformational ensemble of the peptide.
Analyze its surface properties, such as charge distribution and hydrophobicity.
Simulate its interaction with potential binding partners, such as components of the transcriptional machinery or chromatin-associated proteins.
Investigate how its dynamics might be altered upon binding to other molecules or as part of the larger SSX4 protein.
Such simulations can generate testable hypotheses about the function of this specific peptide region and guide future experimental studies.
In Vitro and Ex Vivo Model Systems for SSX4 Research
Robust model systems are crucial for studying the biological role of SSX4 in a controlled environment.
In vitro models , primarily utilizing cultured cell lines, are fundamental for molecular and functional studies. Several cancer cell lines have been employed to investigate SSX4.
Lung Cancer: The SK-LC-17 cell line was used to create a stable SSX4 knock-in reporter system.
Glioma: Various glioma cell lines have been used to demonstrate the tumor-specific activity of the SSX4 promoter, which was subsequently harnessed to drive suicide gene expression for targeted therapy.
Ovarian Cancer: Cell lines such as SK-OV-3 and CAOV-3 have been used to study the effects of gene silencing on cancer cell behavior.
Synovial Sarcoma: Cell lines derived from synovial sarcomas are used to study the function of the SS18-SSX fusion protein, providing a context to understand the contribution of the SSX4 component.
Immune Cells: Peripheral blood mononuclear cells (PBMCs) from melanoma patients have been stimulated in vitro with SSX-4 peptides to isolate and characterize SSX-4-specific CD4+ T cells.
These models allow for detailed investigation of SSX4's role in proliferation, invasion, and gene regulation.
Ex vivo models involve the use of tissues or cells taken directly from an organism and studied in a laboratory setting. This approach provides a bridge between in vitro studies and the complexity of a whole organism. Research on SSX4 has utilized patient-derived materials, such as the analysis of tumor specimens from patients with epithelial ovarian cancer to determine the frequency of SSX antigen expression. This type of analysis is critical for establishing the clinical relevance of SSX4 as a biomarker and a potential therapeutic target.
Table of Investigated Cell Lines in SSX4 Research
| Cell Line | Cancer Type | Application in SSX4 Research | Reference |
|---|---|---|---|
| SK-LC-17 | Lung Cancer | Generation of an SSX4 knock-in reporter cell line to monitor promoter activity. | |
| Various Glioma Cell Lines | Glioma | Assessment of SSX4 promoter activity for tumor-specific gene therapy applications. | |
| SK-OV-3 | Ovarian Cancer | Functional studies involving gene silencing to assess impact on cell behavior. | |
| CAOV-3 | Ovarian Cancer | Functional studies involving gene silencing to assess impact on cell behavior. | |
| Synovial Sarcoma Cell Lines | Synovial Sarcoma | Study of the SS18-SSX fusion protein function, including the role of the SSX domain. |
Cell Line Models for Studying SSX4 (31-50) Function and Immunogenicity
The study of the cancer-testis antigen SSX4, and specifically the immunogenic peptide SSX4 (31-50), relies heavily on the use of well-characterized cancer cell lines that endogenously express or are engineered to express this protein. These in vitro models are instrumental in elucidating the function of SSX4 in oncogenesis and in dissecting the cellular and molecular mechanisms of the immune response to the SSX4 (31-50) epitope.
A variety of cancer cell lines across different malignancies have been identified to express SSX4, making them valuable tools for research. These include cell lines derived from melanoma, sarcoma, lung cancer, and multiple myeloma. For instance, studies have documented SSX4 expression in melanoma cell lines, which have been used to investigate the role of the SSX family in tumor growth and metastasis. nih.govakadeum.com Similarly, sarcoma cell lines have been analyzed for the expression of various SSX family members, including SSX4, to identify targets for immunotherapy. mybiosource.com
One notable example of a specific cell line model is the human lung cancer cell line SK-LC-17 . This cell line has been utilized to create a knock-in model with a Green Fluorescent Protein (GFP) reporter gene under the control of the SSX4 promoter. This engineered cell line allows for the direct monitoring of SSX4 expression and its regulation within the cancer cell, providing a valuable tool for studying the factors that influence its expression and potential as a therapeutic target.
In the context of multiple myeloma, the cell lines RPMI-8226 and U266 have been shown to express SSX4, offering models to explore the antigen's role in this hematological malignancy and its potential as a target for novel immunotherapies. nih.gov The expression of SSX4 in these cell lines can be modulated to study the downstream effects on cancer cell biology. nih.gov
The immunogenicity of the SSX4 (31-50) peptide has been investigated using these and other SSX4-expressing cell lines. A crucial aspect of this research is the presentation of the peptide by Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs) to CD4+ T cells. lonza.comresearchgate.net Cell-based assays often involve co-culturing SSX4-expressing cancer cells with immune cells, such as dendritic cells and T lymphocytes, to study antigen processing, presentation, and the subsequent T-cell activation.
Table 1: Examples of Cancer Cell Lines Expressing SSX4
| Cell Line | Cancer Type | Key Research Applications |
|---|---|---|
| SK-LC-17 | Lung Cancer | Monitoring SSX4 expression via GFP reporter knock-in. researchgate.netnih.gov |
| Various Melanoma Lines | Melanoma | Studying the role of SSX family members in tumor progression. nih.govakadeum.com |
| Various Sarcoma Lines | Sarcoma | Identifying SSX antigens as targets for immunotherapy. mybiosource.comspringernature.comfrontiersin.org |
| RPMI-8226 | Multiple Myeloma | Investigating SSX4 as a therapeutic target in hematological malignancies. nih.gov |
Primary Cell Culture and Organoid Models
Beyond established cell lines, primary cell cultures and organoid models are emerging as more physiologically relevant systems for studying SSX4 (31-50) function and immunogenicity. These models can better recapitulate the heterogeneity and microenvironment of a patient's tumor. mybiosource.combiorxiv.org
Primary cell cultures are established directly from patient tumor biopsies, providing a model that closely mirrors the molecular and cellular characteristics of the original tumor. biorxiv.org For studying the immune response to SSX4 (31-50), primary cultures of tumor cells can be co-cultured with autologous immune cells, such as peripheral blood mononuclear cells (PBMCs). This allows for the investigation of patient-specific T-cell responses to the endogenously expressed and presented SSX4 antigen. nih.gov The culture of primary T cells is a well-established technique for analyzing their differentiation and function in response to specific antigens. lonza.com
Organoid models represent a significant advancement in in vitro cancer research. These three-dimensional, self-organizing structures are grown from patient-derived tumor cells and can replicate the architecture and cellular composition of the original tumor, including aspects of the tumor microenvironment. nih.govfrontiersin.org Cancer patient-derived organoids (CPDOs) are particularly valuable for studying cancer-testis antigens like SSX4 because they can preserve the endogenous stromal and immune components of the tumor.
The application of organoid models to study the immunogenicity of SSX4 (31-50) is a promising area of research. By co-culturing tumor organoids with immune cells, it is possible to model the complex interactions that lead to T-cell recognition of the SSX4 (31-50) peptide. nih.gov These models can be used to assess the efficacy of immunotherapies aimed at enhancing this response in a patient-specific manner. The development of "immune organoids" that recapitulate lymphoid structures further enhances the ability to study antigen presentation and the generation of adaptive immune responses in a controlled in vitro setting.
While specific studies utilizing primary cell cultures or organoids to investigate the SSX4 (31-50) peptide are still emerging, the foundational technologies and their successful application in the broader context of cancer immunology and cancer-testis antigen research pave the way for their future use in this specific area.
Development of Research Tools for SSX4 Analysis (e.g., Specific Antibodies, Recombinant Peptides)
The investigation of SSX4 and its immunogenic peptide SSX4 (31-50) is critically dependent on the availability of specific and reliable research tools. These include antibodies for the detection and characterization of the SSX4 protein and recombinant peptides for functional studies of the immune response.
Specific Antibodies: A range of polyclonal and monoclonal antibodies that recognize the full-length SSX4 protein are commercially available from various suppliers. These antibodies are essential for a variety of applications, including:
Western Blotting: To detect the presence and determine the molecular weight of the SSX4 protein in cell lysates and tissue extracts.
Immunohistochemistry (IHC): To visualize the expression and localization of the SSX4 protein within tumor tissues.
Immunocytochemistry (ICC)/Immunofluorescence (IF): To study the subcellular localization of the SSX4 protein in cultured cells.
ELISA: For the quantitative measurement of SSX4 protein levels.
Recombinant Peptides: The chemical synthesis of peptides allows for the production of high-purity SSX4 (31-50) peptides. These synthetic peptides are crucial research tools with several key applications:
T-cell Stimulation Assays: Recombinant SSX4 (31-50) peptide is used to stimulate peripheral blood mononuclear cells (PBMCs) from cancer patients in vitro to identify and expand SSX4 (31-50)-specific CD4+ T cells. lonza.com
Epitope Mapping: By synthesizing overlapping peptides, researchers can precisely map the immunodominant epitopes within the SSX4 protein.
MHC Binding Assays: Synthetic peptides are used to determine the binding affinity of the SSX4 (31-50) epitope to various HLA-DR alleles, which is crucial for understanding the genetic basis of the immune response. lonza.com
Studies have successfully utilized a pool of long, overlapping peptides spanning the entire SSX4 protein sequence, including the 31-50 region, to stimulate and isolate SSX-4-specific CD4+ T cells from melanoma patients. This demonstrates the utility of recombinant peptides in characterizing the immunogenicity of this cancer-testis antigen.
Table 2: Research Tools for SSX4 (31-50) Analysis
| Tool | Description | Key Research Applications |
|---|---|---|
| Polyclonal/Monoclonal Antibodies (anti-SSX4) | Antibodies that recognize the full-length SSX4 protein. | Western Blotting, IHC, ICC/IF, ELISA. |
| Recombinant SSX4 (31-50) Peptide | Chemically synthesized peptide corresponding to amino acids 31-50 of the SSX4 protein. | T-cell stimulation assays, epitope mapping, MHC binding assays. lonza.com |
Q & A
Q. How to optimize SSX4 (31-50) promoter-driven gene therapy constructs for glioma specificity?
- Methodological Answer : Clone the SSX4 promoter (chrX: 48,230,000–48,240,000) upstream of HSVtk in lentiviral vectors. Test activity in glioma cell lines (e.g., U87) versus normal astrocytes using luciferase assays. Validate in vivo specificity via bioluminescence imaging in orthotopic xenografts .
- Safety Measures : Include suicide gene safeguards (e.g., inducible Caspase-9) to mitigate off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
